6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
Description
6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS: 1696471-59-6) is a bicyclic organic compound featuring a tetrahydropyrimidine core fused with a tetrahydrofuran (oxolane) moiety. Its structure combines the hydrogen-bonding capabilities of the amine group with the conformational rigidity imparted by the oxolane ring. This compound is part of a broader class of 1,4,5,6-tetrahydropyrimidin-2-amine derivatives, which are of interest in medicinal chemistry and materials science due to their diverse pharmacological activities and physicochemical properties .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-(oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C8H15N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h6-7H,1-5H2,(H3,9,10,11) |
InChI Key |
TWOPHBWMQOOITH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CCN=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an oxolane derivative with a suitable amine and a pyrimidine precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Piperidine-containing analogs (e.g., CAS 1697240-23-5) exhibit higher molecular weights and basicity, which may influence pharmacokinetics .
- Trifluoromethyl derivatives (e.g., C₅H₈F₃N₃) are designed for enhanced stability and bioavailability due to the CF₃ group's electronegativity .
Physicochemical Properties
| Property | 6-(Oxolan-2-yl) Derivative | 6-(Piperidin-3-yl) Derivative | 6-(Trifluoromethyl) Derivative | (4-Methoxybenzyl) Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 181.24 | 182.27 | 179.13 | 219.29 |
| Polar Surface Area (Ų) | ~55 | ~60 | ~50 | ~70 |
| LogP | ~1.2 (estimated) | ~1.5 | ~1.8 | ~2.3 |
| Water Solubility | Moderate | Low | Low | Very low |
Notes:
- The oxolane derivative’s moderate solubility likely arises from its oxygen-rich heterocycle, whereas piperidine analogs show lower solubility due to increased hydrophobicity .
- The trifluoromethyl group reduces basicity but improves membrane permeability .
Pharmacological and Functional Activities
Biological Activity
6-(Oxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 1250289-17-8
Its structure features a tetrahydropyrimidine core with an oxolane substituent, which may contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing potential cytotoxic effects.
- Enzyme Inhibition : The compound has been reported to inhibit certain kinases and enzymes involved in inflammatory responses. For instance, it has shown efficacy as a p38 MAP kinase inhibitor, which is crucial in managing autoimmune diseases due to its role in cytokine production .
- Antioxidant Properties : Some studies have indicated that derivatives of this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cytokine Production : As a p38 MAP kinase inhibitor, it effectively reduces the production of pro-inflammatory cytokines such as TNFα and IL-6 .
- Cell Cycle Arrest : In cancer cells, this compound may induce cell cycle arrest, leading to apoptosis in sensitive cell lines. This mechanism is critical for its potential use in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines | |
| Enzyme Inhibition | Inhibition of p38 MAP kinase | |
| Antioxidant | Potential antioxidant properties |
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of this compound:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and others.
- Methodology : MTT assay was employed to assess cell viability.
- Results : The compound exhibited significant cytotoxic effects at micromolar concentrations across multiple cell lines.
This study highlights the need for further investigation into the structure-activity relationship (SAR) to optimize the compound's efficacy and selectivity against cancer cells.
Future Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Understanding the detailed molecular mechanisms through which this compound exerts its effects.
- Pharmacokinetics and Toxicology : Evaluating the pharmacokinetic profiles and potential toxicity to establish safety for clinical use.
- Derivatives Synthesis : Developing and testing derivatives to enhance potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
